molecular formula C15H15NO4S B3063486 Benzoic acid, 5-ethyl-2-[(phenylsulfonyl)amino]- CAS No. 677290-35-6

Benzoic acid, 5-ethyl-2-[(phenylsulfonyl)amino]-

Cat. No.: B3063486
CAS No.: 677290-35-6
M. Wt: 305.4 g/mol
InChI Key: BUWBVEJQFXVJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 5-ethyl-2-[(phenylsulfonyl)amino]- is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 5-ethyl-2-[(phenylsulfonyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 5-ethyl-2-[(phenylsulfonyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

677290-35-6

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

2-(benzenesulfonamido)-5-ethylbenzoic acid

InChI

InChI=1S/C15H15NO4S/c1-2-11-8-9-14(13(10-11)15(17)18)16-21(19,20)12-6-4-3-5-7-12/h3-10,16H,2H2,1H3,(H,17,18)

InChI Key

BUWBVEJQFXVJCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 1C (0.033 g, 0.200 mmol) in dichloromethane (1 mL) was treated with 1M chlorotrimethylsilane in dichloromethane (440 μL, 0.044 mmol) and pyridine (56.6 μL, 0.70 mmol), shaken for 4 hours at ambient temperature, treated with a solution of benzenesulfonyl chloride (0.042 g, 0.24 mmol) in dichloromethane (1 mL), and shaken for 16 hours at ambient temperature. The mixture was concentrated, the residue was acidified to pH 1.0 with 5% aqueous HCl, and the solution was extracted with dichloromethane. The extracts were washed sequentially with water and brine, dried (MgSO4), filtered, and concentrated. The concentrate was purified by C18 reverse-phase HPLC with acetonitrile/water/0.5 mM ammonium acetate to provide the desired product. MS (ESI(+)) m/e 306 (M+H)+, 323 (M+NH4)+, 328 (M+Na)+; (ESI(−)) m/e 304 (M−H)−; 1H NMR (300 MHz, DMSO-d6) δ 10.96 (br s, 1H), 7.78 (d, 2H), 7.73 (d, 1H), 7.64 (m, 1H), 7.55 (m, 2H), 7.42 (m, 2H), 2.54 (q, 2H), 1.10 (t, 3H).
Quantity
0.033 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
56.6 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
440 μL
Type
solvent
Reaction Step One
Quantity
0.042 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.